![molecular formula C13H14N2O B2756287 2-Methyl-4-[methyl(pyridin-4-yl)amino]phenol CAS No. 1397238-87-7](/img/structure/B2756287.png)
2-Methyl-4-[methyl(pyridin-4-yl)amino]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-[methyl(pyridin-4-yl)amino]phenol is an organic compound that belongs to the class of alkylaminophenols This compound is characterized by the presence of a phenol group substituted with a methyl group and a pyridin-4-yl group attached via a methylamino linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[methyl(pyridin-4-yl)amino]phenol typically involves the condensation of 2-hydroxy-5-chloromethylbenzene with 2-bromomethylpyridine. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-Methyl-4-[methyl(pyridin-4-yl)amino]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinone derivatives, while reduction of a nitro group can produce an amino derivative.
科学研究应用
2-Methyl-4-[methyl(pyridin-4-yl)amino]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of various organic compounds and as an intermediate in the production of dyes and pigments.
作用机制
The mechanism by which 2-Methyl-4-[methyl(pyridin-4-yl)amino]phenol exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit the activity of inducible nitric oxide synthase (iNOS) by binding to the enzyme’s active site, thereby preventing the production of nitric oxide . This inhibition can have various biological effects, including anti-inflammatory and antimicrobial activities.
相似化合物的比较
Similar Compounds
2-Amino-4-methylpyridine: This compound shares a similar pyridine structure and is used as a ligand in coordination chemistry.
4-Methylpyridin-2-amine: Another related compound with applications in pharmaceutical synthesis.
Uniqueness
What sets 2-Methyl-4-[methyl(pyridin-4-yl)amino]phenol apart from these similar compounds is its unique combination of a phenol group with a methyl(pyridin-4-yl)amino substitution. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
2-methyl-4-[methyl(pyridin-4-yl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-9-12(3-4-13(10)16)15(2)11-5-7-14-8-6-11/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAHPVCCDTWHBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C2=CC=NC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
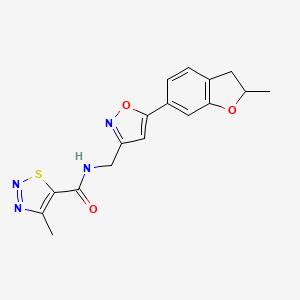
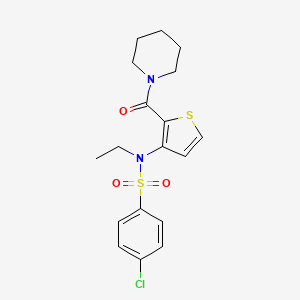
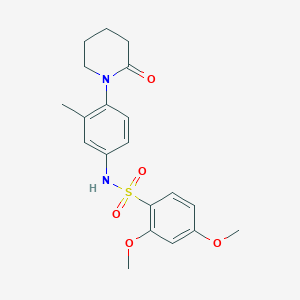
![1-(3-chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2756209.png)
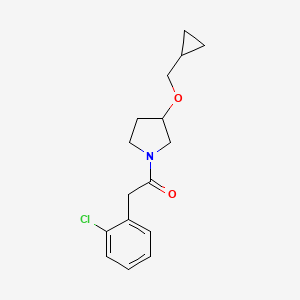
![N-[(3-chlorophenyl)(cyano)methyl]-3-hydroxy-3-phenylbutanamide](/img/structure/B2756214.png)
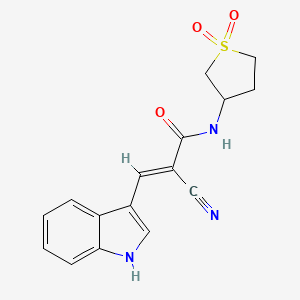
![N-(cyclopropylmethyl)-2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2756216.png)
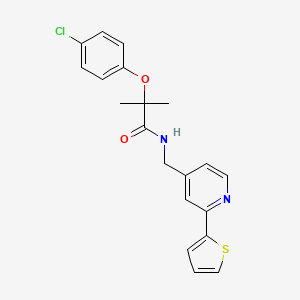
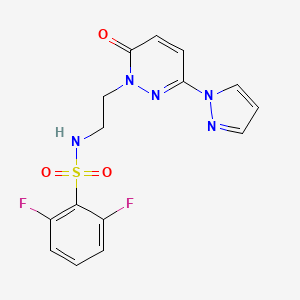
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2756219.png)
![(E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide](/img/structure/B2756225.png)
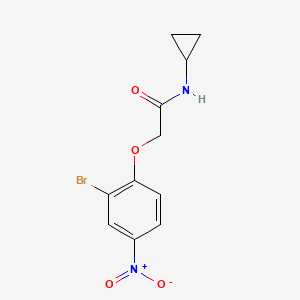
![Methyl 2-(3,4-dimethylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2756227.png)
